molecular formula C14H9Cl2FO2 B1359329 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone CAS No. 951886-12-7

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1359329
CAS No.: 951886-12-7
M. Wt: 299.1 g/mol
InChI Key: JVRBOZFBQHZZMG-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H9Cl2FO2. It is a member of the benzophenone family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichloroanisole and 3-fluorobenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone
  • 2,5-Dichloro-3’-fluoro-4’-methoxybenzophenone
  • 3,5-Dichloro-4’-methoxybenzophenone

Uniqueness

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBOZFBQHZZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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